(2R)-2-amino-2-(4-bromophenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-2-(4-bromophenyl)propanoic acid is a chiral amino acid derivative with a bromine atom attached to the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(4-bromophenyl)propanoic acid typically involves the bromination of a suitable precursor followed by amination. One common method involves the bromination of 2-phenylpropanoic acid to obtain 2-(4-bromophenyl)propanoic acid, which is then subjected to amination under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the parent phenylpropanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of 2-phenylpropanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-amino-2-(4-bromophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(4-bromophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Lacks the amino group, making it less versatile in biological applications.
2-amino-3-(4-bromophenyl)propanoic acid: Similar structure but with a different position of the amino group, affecting its reactivity and applications
Uniqueness
(2R)-2-amino-2-(4-bromophenyl)propanoic acid is unique due to its chiral center and the presence of both amino and bromophenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H10BrNO2 |
---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-bromophenyl)propanoic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,11H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
LCJMKSWXOYWTFZ-SECBINFHSA-N |
Isomeric SMILES |
C[C@@](C1=CC=C(C=C1)Br)(C(=O)O)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.